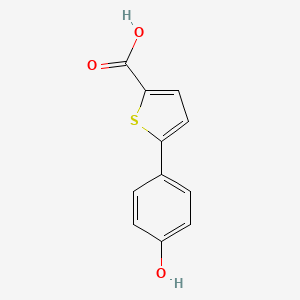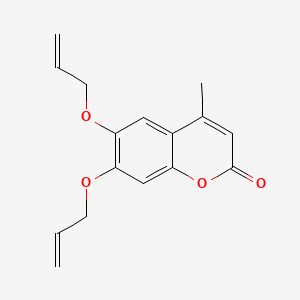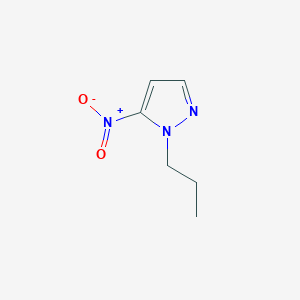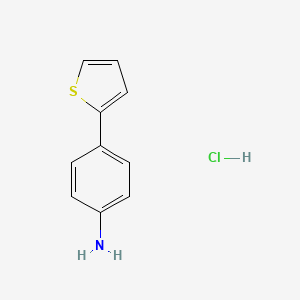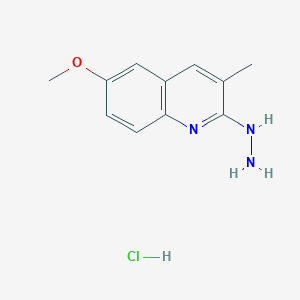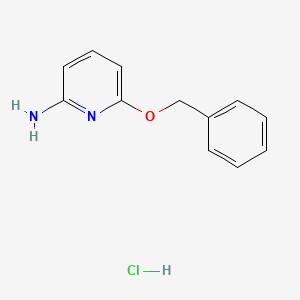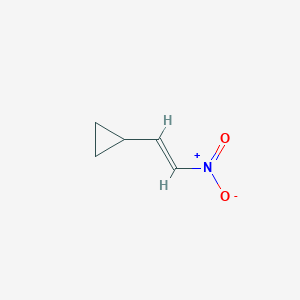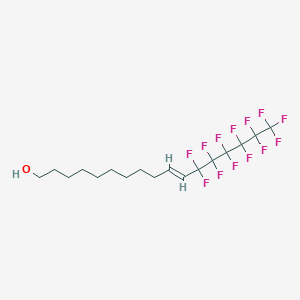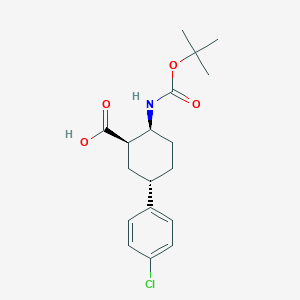
2-Isobutoxypyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-Isobutoxypyridine involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C9H14BNO3 . The average mass of the molecule is 195.023 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 195.03 . The density is 1.1±0.1 g/cm3, boiling point is 347.8±52.0 °C at 760 mmHg, and vapour pressure is 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Olfactory Receptor Binding
2-Isobutoxypyridine has been identified for its interaction with olfactory receptors. For instance, 2-Isobutyl-3-methoxypyrazine, a bell-pepper odorant with a similar structure, binds to cow olfactory mucosa homogenate. This binding is specific and competitively inhibited by similar odourants, indicating a role in odour discrimination (Pelosi, Baldaccini, & Pisanelli, 1982).
Wine Remediation
In wine science, studies have evaluated treatments to reduce the concentration of related compounds like 2-isopropyl-3-methoxypyrazine (IPMP), which are affected by Harmonia axyridis beetles. Various treatments like activated charcoal and deodorized oak chips have shown effectiveness in lowering IPMP concentrations, indicating potential applications for wine remediation and preservation (Pickering et al., 2006).
Antimicrobial Activity
A compound closely related to this compound, 2-Butoxy 5-aminopyridine, has demonstrated specific bacteriostatic action against Mycobacteria. The variations in its structure indicate the importance of specific isomers and substituents for antimicrobial activity, highlighting potential applications in developing new antimicrobial agents (Feinstone & Friedman, 1947).
Catalysis in Organometallic Chemistry
Terpyridines, which include derivatives like 2,2':6',2''-terpyridine, have found applications in organometallic catalysis. These compounds are used in a broad range of reactions, including artificial photosynthesis and organic transformations. Their utility in catalysis, materials science, and biomedicinal chemistry highlights the diverse applications of pyridine derivatives (Winter, Newkome, & Schubert, 2011).
Fluorescence Studies
The fluorescence behavior of hydroxypyridines, including 2-hydroxypyridine, has been explored in various solvents. These studies contribute to our understanding of the fluorescence properties of pyridine derivatives and have implications for their use in fluorescence-based applications (Weisstuch, Neidig, & Testa, 1975).
Safety and Hazards
Mechanism of Action
Target of Action
2-Isobutoxypyridine, also known as 2-(2-methylpropoxy)pyridine, is a type of pyridinylboronic acid . Pyridinylboronic acids are used as building blocks in organic synthesis . The primary targets of this compound are organic compounds that require boronic acids for their synthesis .
Mode of Action
The compound interacts with its targets through a process known as palladium-catalyzed cross-coupling . This process involves the reaction of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . The result of this interaction is the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic compounds .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of pyridinylboronic acids and esters . These pathways are crucial for the production of various organic compounds. The downstream effects include the creation of new organic compounds that can be used in various applications, including pharmaceuticals and materials science .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds, contributing to the diversity and complexity of organic chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other chemicals, temperature, pH, and solvent conditions . For instance, the palladium-catalyzed cross-coupling process requires specific conditions, such as the presence of a base and a suitable temperature .
properties
IUPAC Name |
2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(2)7-11-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQZRKIJQIXGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



